N-Ethyl-N-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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Overview
Description
N-Ethyl-N-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a complex organic compound that features a boron-containing dioxaborolane ring. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the reaction of N-ethyl-N-isopropylaniline with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is often catalyzed by palladium complexes under inert conditions to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form simpler boron-containing compounds.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of halides.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products
The major products formed from these reactions include boronic acids, simpler boronates, and substituted aniline derivatives .
Scientific Research Applications
N-Ethyl-N-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical intermediates.
Industry: It is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-Ethyl-N-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its ability to form stable carbon-boron bonds. This property is exploited in cross-coupling reactions where the compound acts as a boron source, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved include palladium-catalyzed mechanisms that enable the transfer of boron to organic substrates .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Similar in structure but lacks the N-ethyl-N-isopropyl group.
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar boron-containing structure but different substituents on the aromatic ring.
Uniqueness
N-Ethyl-N-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to its specific substituents, which enhance its reactivity and stability in cross-coupling reactions compared to other boron-containing compounds .
Properties
IUPAC Name |
N-ethyl-N-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28BNO2/c1-8-19(13(2)3)15-11-9-14(10-12-15)18-20-16(4,5)17(6,7)21-18/h9-13H,8H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHOATOILCJMAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(CC)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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